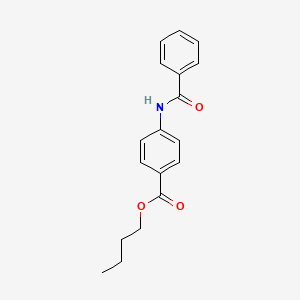![molecular formula C22H20N4O6S B11542350 N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11542350.png)
N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({N’-[(E)-(2-méthoxyphényl)méthylidène]hydrazinecarbonyl}méthyl)-2-nitro-N-phénylbenzène-1-sulfonamide est un composé organique complexe appartenant à la classe des hydrazones de base de Schiff. Ces composés sont connus pour leur capacité à former des complexes stables avec les métaux de transition et ont des applications significatives dans divers domaines de la chimie et de la biologie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-({N’-[(E)-(2-méthoxyphényl)méthylidène]hydrazinecarbonyl}méthyl)-2-nitro-N-phénylbenzène-1-sulfonamide implique généralement la réaction de condensation entre un dérivé d’hydrazine et un aldéhyde ou une cétone. La réaction est généralement effectuée dans un solvant tel que l’éthanol ou le méthanol sous reflux. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et recristallisation.
Méthodes de production industrielle
À l’échelle industrielle, la production de ce composé peut impliquer des procédés en continu pour améliorer l’efficacité et le rendement. L’utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer encore la capacité de mise à l’échelle de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
N-({N’-[(E)-(2-méthoxyphényl)méthylidène]hydrazinecarbonyl}méthyl)-2-nitro-N-phénylbenzène-1-sulfonamide subit différents types de réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amine dans des conditions spécifiques.
Réduction : Le composé peut subir des réactions de réduction pour former les amines correspondantes.
Substitution : Les cycles aromatiques peuvent participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro donne l’amine correspondante, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques.
Applications De Recherche Scientifique
N-({N’-[(E)-(2-méthoxyphényl)méthylidène]hydrazinecarbonyl}méthyl)-2-nitro-N-phénylbenzène-1-sulfonamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques.
Biologie : Investigé pour son potentiel en tant qu’inhibiteur enzymatique et pour son activité biologique.
Médecine : Exploré pour ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.
Industrie : Utilisé dans la synthèse de matériaux avancés et comme précurseur pour d’autres composés chimiques.
Mécanisme D'action
Le mécanisme d’action de N-({N’-[(E)-(2-méthoxyphényl)méthylidène]hydrazinecarbonyl}méthyl)-2-nitro-N-phénylbenzène-1-sulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut former des complexes stables avec des ions métalliques, qui peuvent ensuite interagir avec des molécules biologiques telles que des enzymes et des récepteurs. Ces interactions peuvent moduler l’activité des molécules cibles, entraînant divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-[(E)-(2,5-diméthoxyphényl)méthylidène]biphényl-4-carbohydrazide
- N’-[(E)-(4-fluorophényl)méthylidène]biphényl-4-carbohydrazide
Unicité
N-({N’-[(E)-(2-méthoxyphényl)méthylidène]hydrazinecarbonyl}méthyl)-2-nitro-N-phénylbenzène-1-sulfonamide est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence à la fois de groupes nitro et sulfonamide, qui contribuent à sa réactivité chimique et à son activité biologique distinctes. La combinaison de ces groupes fonctionnels permet une large gamme de modifications chimiques et d’applications.
Propriétés
Formule moléculaire |
C22H20N4O6S |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C22H20N4O6S/c1-32-20-13-7-5-9-17(20)15-23-24-22(27)16-25(18-10-3-2-4-11-18)33(30,31)21-14-8-6-12-19(21)26(28)29/h2-15H,16H2,1H3,(H,24,27)/b23-15+ |
Clé InChI |
IEZBIONQLBEZKP-HZHRSRAPSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=N/NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
COC1=CC=CC=C1C=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11542271.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11542275.png)
![5-(4-tert-butylphenyl)-3-{[(4-iodophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11542284.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11542299.png)
![N-(2,4-Dichlorophenyl)-4-methyl-N-({N'-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11542300.png)

![2-chloroethyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11542306.png)

![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11542319.png)
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11542320.png)
![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11542325.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide](/img/structure/B11542337.png)
![2-bromo-N-(4-{[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11542342.png)
![3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542364.png)
